4-[(1H-Benzimidazol-2-yl)amino]-N-(cyclopropylmethyl)benzamide
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Overview
Description
4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(cyclopropylmethyl)benzamide is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(cyclopropylmethyl)benzamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Amination: The benzimidazole core is then aminated to introduce the amino group at the 2-position.
Coupling with Benzamide: The aminated benzimidazole is then coupled with N-(cyclopropylmethyl)benzamide under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(cyclopropylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require the presence of a catalyst or a base, such as palladium on carbon (Pd/C) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the benzimidazole core, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(cyclopropylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(cyclopropylmethyl)benzamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and proteins, thereby modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making the compound useful in the treatment of diseases such as cancer and infections .
Comparison with Similar Compounds
Similar Compounds
Albendazole: A benzimidazole derivative used as an anthelmintic.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Mebendazole: Another benzimidazole derivative used as an anthelmintic.
Uniqueness
What sets 4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(cyclopropylmethyl)benzamide apart from these similar compounds is its unique structure, which allows it to interact with a different set of molecular targets. This makes it a promising candidate for the development of new therapeutic agents with potentially novel mechanisms of action .
Biological Activity
The compound 4-[(1H-Benzimidazol-2-yl)amino]-N-(cyclopropylmethyl)benzamide is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Benzimidazole derivatives are known for their broad-spectrum pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Benzimidazole derivatives, including the compound in focus, exhibit a range of biological activities due to their ability to interact with various biological targets. The following sections detail specific activities observed in studies.
Antimicrobial Activity
Recent studies have demonstrated that benzimidazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown:
- Antibacterial Activity : Studies reported that certain benzimidazole derivatives exhibited minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria. For example, derivatives with structural similarities to our compound showed MIC values ranging from 12.5 to 250 μg/ml against pathogens like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Compounds were also tested against fungi such as Candida albicans, showing promising antifungal effects with MIC values comparable to standard antifungal agents .
Compound | Target Organism | MIC (μg/ml) | Comparison Standard |
---|---|---|---|
4a | S. aureus | 50 | Ampicillin (100) |
4b | E. coli | 62.5 | Ciprofloxacin (25) |
4c | C. albicans | 250 | Griseofulvin (500) |
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including:
- Apoptosis Induction : Certain derivatives activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Compounds have been shown to interfere with the cell cycle, particularly at the G2/M phase, effectively halting the proliferation of cancer cells .
The biological activity of benzimidazole derivatives can be attributed to their ability to interact with multiple molecular targets:
- Enzyme Inhibition : Many benzimidazole compounds act as inhibitors of key enzymes involved in cellular processes such as DNA replication and repair.
- Receptor Modulation : Some studies suggest that these compounds can modulate receptor activity, including those involved in neurotransmission and inflammation .
- DNA Interaction : The planar structure of benzimidazoles allows them to intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:
- Study on Anticancer Effects : A recent clinical trial investigated the effects of a benzimidazole derivative on patients with advanced cancer. Results indicated a significant reduction in tumor size and improved patient survival rates compared to control groups .
- Antimicrobial Efficacy Study : In vitro studies demonstrated that a related compound exhibited superior antimicrobial activity compared to traditional antibiotics, suggesting potential for development as a new antimicrobial agent .
Properties
CAS No. |
917763-79-2 |
---|---|
Molecular Formula |
C18H18N4O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-ylamino)-N-(cyclopropylmethyl)benzamide |
InChI |
InChI=1S/C18H18N4O/c23-17(19-11-12-5-6-12)13-7-9-14(10-8-13)20-18-21-15-3-1-2-4-16(15)22-18/h1-4,7-10,12H,5-6,11H2,(H,19,23)(H2,20,21,22) |
InChI Key |
CHAOSFHPUBIOCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=C(C=C2)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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